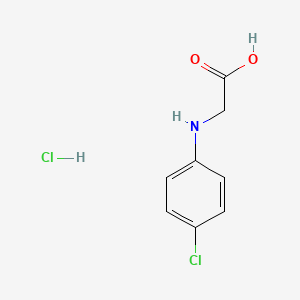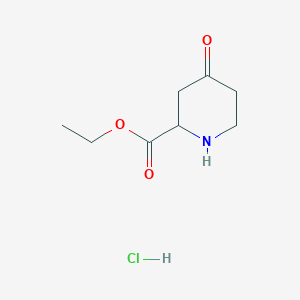
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxopiperidine-2-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other piperidine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-oxopiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxopiperidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-oxopiperidine-2-carboxylate: The non-hydrochloride form, which has different solubility and reactivity properties.
4-Oxopiperidine-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ester.
Piperidine derivatives: Various piperidine-based compounds that share structural similarities but differ in functional groups and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in different environments.
Eigenschaften
Molekularformel |
C8H14ClNO3 |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
ethyl 4-oxopiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-5-6(10)3-4-9-7;/h7,9H,2-5H2,1H3;1H |
InChI-Schlüssel |
NURBLIAFNHQNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=O)CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
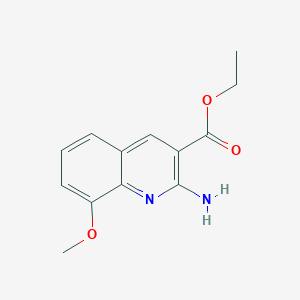
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
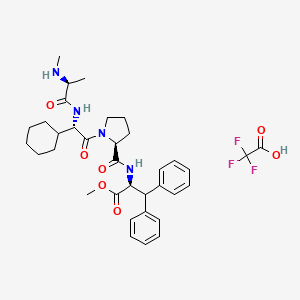
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
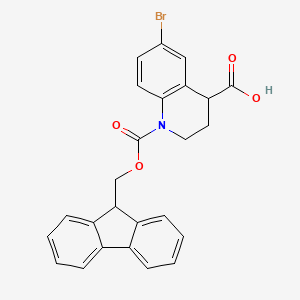
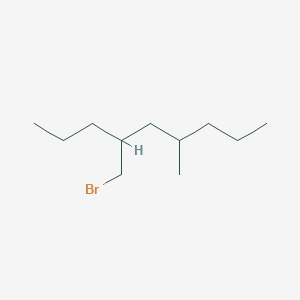
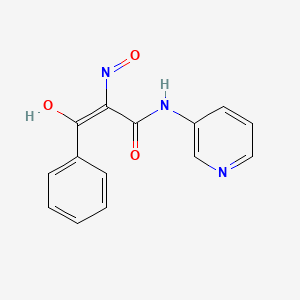
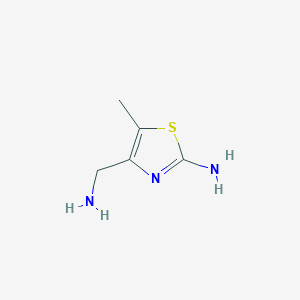
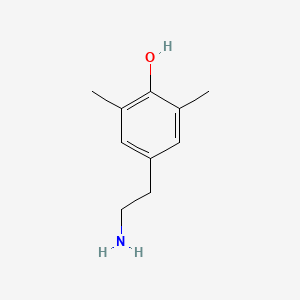
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
